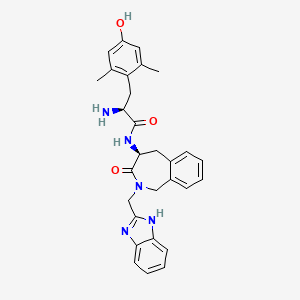

H-Dmt-Aba-Gly-NH-CH2-Bid

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H31N5O3 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(4S)-2-(1H-benzimidazol-2-ylmethyl)-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-3-(4-hydroxy-2,6-dimethylphenyl)propanamide |

InChI |

InChI=1S/C29H31N5O3/c1-17-11-21(35)12-18(2)22(17)14-23(30)28(36)33-26-13-19-7-3-4-8-20(19)15-34(29(26)37)16-27-31-24-9-5-6-10-25(24)32-27/h3-12,23,26,35H,13-16,30H2,1-2H3,(H,31,32)(H,33,36)/t23-,26-/m0/s1 |

InChI Key |

KNVMNIVKKSUNLC-OZXSUGGESA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H]2CC3=CC=CC=C3CN(C2=O)CC4=NC5=CC=CC=C5N4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC2CC3=CC=CC=C3CN(C2=O)CC4=NC5=CC=CC=C5N4)N)C)O |

Origin of Product |

United States |

Synthetic Methodologies for H Dmt Aba Gly Nh Ch2 Bid and Its Analogs

General Principles of Peptidomimetic Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased resistance to enzymatic degradation and better bioavailability. researchgate.net Their synthesis often employs the foundational techniques of peptide synthesis, such as solution-phase or solid-phase methods. researchgate.net

Key steps in peptidomimetic synthesis include:

Protection of Functional Groups: The amino and carboxyl termini, as well as reactive side chains of the amino acid and non-peptidic building blocks, are protected to prevent unwanted side reactions during coupling. researchgate.net

Coupling Reactions: Amide bonds are formed between the building blocks using coupling reagents like carbodiimides (e.g., WSC) in the presence of an activating agent such as HOBt. nih.gov

Deprotection: Protecting groups are selectively removed to allow for the next coupling step in the sequence. researchgate.net

Purification: The final product is purified to remove byproducts and unreacted starting materials. researchgate.net

These principles are adapted to accommodate the unique structures of the non-peptidic components within the peptidomimetic backbone.

Construction of the Dmt-Aba-Gly Scaffold

The core of the target molecule is the Dmt-Aba-Gly scaffold. Its construction is a stepwise process, typically performed using solution-phase peptide synthesis. nih.govacs.org

The synthesis begins with the coupling of Boc-Aba-Gly-OH with an appropriate amine, followed by the removal of the N-terminal Boc protecting group. nih.gov The resulting Aba-Gly amide is then coupled with Boc-Dmt-OH. nih.gov The use of the Aba-Gly scaffold is a strategic choice to prevent the formation of undesired cyclic byproducts, such as dioxopiperazines, which can occur during the synthesis of peptides containing constrained residues. nih.gov

A general synthetic scheme for a related analog, H-Dmt-Aba-Gly-NH-CH2-Ph, is outlined as follows:

Condensation of Boc-Aba-Gly-OH with benzylamine (B48309) using WSC/HOBt. nih.gov

N-terminal Boc deprotection of the resulting product using TFA. nih.gov

Condensation of the deprotected Aba-Gly amide with Boc-Dmt-OH using WSC/HOBt. nih.gov

Final N-terminal Boc deprotection with TFA to yield the target compound. nih.gov

C-Terminal Elongation with the -NH-CH2-Bid Moiety

The C-terminal -NH-CH2-Bid (Bid = 1H-benzimidazol-2-yl) moiety is a crucial component that influences the pharmacological profile of the final compound. science.gov Its introduction at the C-terminus is a key modification. qyaobio.com The synthesis of the Bid group itself often involves the cyclization and dehydration of a monoamide intermediate derived from o-phenylenediamine. acs.org

The elongation of the Dmt-Aba-Gly scaffold with the -NH-CH2-Bid group follows a similar logic to the scaffold construction, involving coupling and deprotection steps. nih.gov The specific strategy involves the coupling of the protected Dmt-Aba-Gly fragment to a precursor of the -NH-CH2-Bid moiety. C-terminal modifications like this are known to impact a peptide's stability, charge, and binding affinity. jpt.comnih.gov The amide at the C-terminus can neutralize the negative charge of the carboxylic acid, which can prevent enzymatic degradation and mimic the structure of native proteins. jpt.comsigmaaldrich.com

Strategies for Stereoselective Synthesis of Dmt-Aba Analogs

The stereochemistry of the amino acid and peptidomimetic components is critical for biological activity. vub.beresearchgate.net Therefore, stereoselective synthesis is a key consideration in the preparation of Dmt-Aba analogs.

Research on related dermorphin (B549996) tetrapeptides has shown that constraining the Phe³ residue with stereoisomeric scaffolds of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) leads to significant differences in receptor binding affinity based on the configuration of the Aba ring. vub.beresearchgate.net For instance, analogs with opposite absolute configurations at position 4 of the Aba ring exhibited subnanomolar affinity for the µ-opioid receptor. vub.beresearchgate.net

The synthesis of these stereoisomers often relies on starting from chiral precursors or employing asymmetric synthesis techniques to control the stereochemistry at the desired centers. The choice of chiral building blocks is a fundamental aspect of the "build phase" in diversity-oriented synthesis strategies aimed at producing structurally diverse peptidomimetics. nih.gov The use of unnatural amino acids with specific stereochemistry is also a common strategy to enhance proteolytic resistance and modulate the properties of the resulting peptidomimetic. researchgate.net

Methodological Approaches to Dimerization and Multimerization of Related Pharmacophores

Dimerization and multimerization of pharmacophores are strategies employed to enhance the biological activity, stability, and target affinity of peptides and peptidomimetics. jpt.commdpi.com These approaches can lead to molecules with a multivalent nature, presenting multiple binding surfaces to their biological targets. mdpi.com

Several chemical methods are used for peptide dimerization, often involving chemoselective reactions between unprotected peptides. jpt.com Common strategies include:

Disulfide bond formation: Cysteine residues can be oxidized to form a disulfide bridge, linking two peptide chains.

Thioether linkage: A stable thioether bond can be formed via the reaction of a cysteine residue with a maleimide (B117702) group. jpt.com

"Click" chemistry: The formation of triazoles through cycloaddition reactions is a highly efficient and widely used method for dimerization. jpt.com

Dendrimeric structures, which are highly branched multimers, can be built upon a core, such as poly-lysine, to present multiple copies of the pharmacophore. mdpi.com These multimeric structures can offer advantages like increased solubility and thermal stability. mdpi.com The covalent multimerization of peptidic structures can be achieved through various synthetic innovations, leading to complex and highly active molecules. researchgate.net

Molecular Recognition and Receptor Binding Profiling of H Dmt Aba Gly Nh Ch2 Bid

Quantitative Receptor Binding Assays for Opioid Receptors (μ, δ, κ)

Quantitative receptor binding assays are crucial in determining the affinity and selectivity of a ligand for its target receptors. These assays typically involve competitive binding experiments where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The resulting data provides the inhibition constant (Ki), a measure of the ligand's binding affinity.

The affinity of H-Dmt-Aba-Gly-NH-CH2-Bid and its related analogs for opioid receptors has been characterized through radioligand binding assays. For the μ-opioid receptor (MOR), this compound, also referred to as compound 3 in some studies, exhibits a Ki value of 19.9 nM. nih.gov In contrast, its affinity for the δ-opioid receptor (DOR) is significantly lower, with a Ki value of 427 nM. nih.gov

Analogs of this compound, where the C-terminal Bid (1H-benzimidazole-2-yl) moiety is replaced, show varied affinities. For instance, H-Dmt-Aba-Gly-NH-CH2-Ph (compound 1) displays a high affinity for the μ-opioid receptor with a Ki of 0.46 nM and a moderate affinity for the δ-opioid receptor with a Ki of 11.0 nM. nih.govu-strasbg.fr Another analog, H-Dmt-Aba-Gly-NH-Ph (compound 2), has a Ki of 1.48 nM for the μ-receptor and 27.2 nM for the δ-receptor. nih.gov

Regarding the κ-opioid receptor (KOR), specific Ki values for this compound are not prominently reported in the reviewed literature. However, it is a general observation for the broader class of Dmt-Tic analogs, from which the Dmt-Aba scaffold is derived, that they tend to interact weakly with κ-receptors, with affinities typically in the micromolar range. researchgate.net

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Analogs

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| This compound | 19.9 nih.gov | 427 nih.gov | Weak interaction reported for class researchgate.net |

| H-Dmt-Aba-Gly-NH-CH2-Ph | 0.46 nih.govu-strasbg.fr | 11.0 nih.govu-strasbg.fr | Not Reported |

| H-Dmt-Aba-Gly-NH-Ph | 1.48 nih.gov | 27.2 nih.gov | Not Reported |

Receptor selectivity is a critical parameter in drug design, indicating a ligand's preference for one receptor subtype over others. For opioid ligands, the μ/δ selectivity ratio (Ki δ / Ki μ) is often calculated to quantify this preference.

The substitution of the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue with the Aba-Gly scaffold in Dmt-containing peptidomimetics has been shown to shift the selectivity profile. While Dmt-Tic derivatives are often δ-selective, the introduction of the Aba-Gly moiety tends to induce selectivity towards the μ-opioid receptor. nih.gov

For this compound, the μ/δ selectivity ratio is approximately 0.046 (calculated from Ki values of 19.9 nM for μ and 427 nM for δ), indicating a preference for the μ-receptor, albeit with relatively low affinity for both.

Table 2: Receptor Selectivity Profiles of this compound and Analogs

| Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | μ/δ Selectivity Ratio (Ki δ / Ki μ) |

|---|---|---|---|

| This compound | 19.9 nih.gov | 427 nih.gov | ~0.046 |

| H-Dmt-Aba-Gly-NH-CH2-Ph | 0.46 nih.govu-strasbg.fr | 11.0 nih.govu-strasbg.fr | 23.9 nih.gov |

| H-Dmt-Aba-Gly-NH-Ph | 1.48 nih.gov | 27.2 nih.gov | 18.4 nih.gov |

Determination of Ligand Affinity (Ki values) for this compound

Comparative Analysis with Benchmark Opioid Ligands and Endogenous Peptides

To contextualize the binding profile of this compound and its analogs, it is useful to compare their affinities with those of well-established standard opioid ligands and endogenous opioid peptides.

Benchmark ligands include the highly selective μ-agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), the selective δ-agonist DPDPE ([D-Pen², D-Pen⁵]-enkephalin), and the selective κ-agonist U-69,593. While direct comparative studies with this compound are not extensively documented, the high μ-affinity of its analog H-Dmt-Aba-Gly-NH-CH2-Ph (Ki = 0.46 nM) is noteworthy and falls within the range of high-affinity μ-agonists like DAMGO.

In comparison to endogenous opioid peptides, the potencies of some analogs are comparable to those of endomorphin-1 and endomorphin-2, which are potent and selective endogenous μ-agonists. researchgate.net For instance, the μ-agonist activities of compounds like H-Dmt-Aba-Gly-NH-CH2-Ph have been reported to be comparable to these endogenous peptides. researchgate.net The introduction of the Dmt (2',6'-dimethyl-L-tyrosine) residue in place of Tyrosine often leads to a significant increase in μ-receptor affinity compared to the corresponding Tyr¹ analogs. nih.gov

The development of peptidomimetics based on the Dmt-Aba-Gly scaffold represents an effort to create novel opioid ligands with specific receptor affinity and selectivity profiles. The substitution of the Tic moiety with Aba-Gly has been a key strategy in shifting the selectivity of Dmt-containing peptides from δ- to μ-opioid receptors. nih.gov This has led to the identification of potent μ-agonists within this chemical series.

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| This compound | (S)-2-amino-N-((S)-2-(2-((1H-benzo[d]imidazol-2-yl)methylamino)-2-oxoethyl)-3-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide |

| H-Dmt-Aba-Gly-NH-CH2-Ph | (S)-2-amino-N-((S)-2-(2-(benzylamino)-2-oxoethyl)-3-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide |

| H-Dmt-Aba-Gly-NH-Ph | (S)-2-amino-N-((S)-2-(2-anilino-2-oxoethyl)-3-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide |

| DAMGO | [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin |

| DPDPE | [D-Pen², D-Pen⁵]-enkephalin |

| U-69,593 | (5α,7α,8β)-N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide |

| Endomorphin-1 | H-Tyr-Pro-Trp-Phe-NH₂ |

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH₂ |

| Dmt | 2',6'-dimethyl-L-tyrosine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Aba | 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) |

| Bid | 1H-benzimidazole-2-yl |

In Vitro Functional Bioactivity and Signal Transduction Mechanisms of H Dmt Aba Gly Nh Ch2 Bid

Assessment of Agonist and Antagonist Activities in Cell-Based Assays

The functional activity of H-Dmt-Aba-Gly-NH-CH2-Bid at opioid receptors has been primarily characterized through cell-based assays. Research indicates that the incorporation of the Aba-Gly scaffold into Dmt-Tic-like structures tends to shift the pharmacological profile towards the µ-opioid receptor. acs.orgnih.gov Specifically, this compound has been identified as a µ-opioid receptor agonist. nih.gov

Studies have determined the binding affinity and functional potency of this compound. In competitive binding assays using membranes from cells expressing the µ-opioid receptor, this compound displayed a binding affinity (Ki) of 19.9 nM. acs.orgnih.gov Functional activity was assessed using the guinea pig ileum (GPI) assay, a classic pharmacological preparation where opioid-induced inhibition of muscle contraction is mediated by µ-opioid receptors. In this assay, this compound demonstrated agonist activity with an IC50 value of 40.7 nM, confirming its action as a µ-opioid agonist.

Table 1: Opioid Receptor Binding Affinity and Functional Activity of this compound

| Receptor | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| µ-opioid | Radioligand Binding | Ki | 19.9 nM | acs.orgnih.gov |

| µ-opioid | Guinea Pig Ileum (GPI) | IC50 | 40.7 nM |

G-Protein Activation Studies (e.g., [35S]GTPγS binding)

The activation of G-proteins is a critical early step in the signal transduction cascade of G-protein coupled receptors (GPCRs), such as the opioid receptors. The [35S]GTPγS binding assay is a widely used functional assay to measure the ability of a ligand to activate the G-protein. researchgate.net In this assay, an agonist-bound receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is then a direct measure of G-protein activation.

While specific [35S]GTPγS binding data for this compound is not extensively detailed in the currently available literature, studies on closely related dimeric compounds derived from the Dmt-Aba-Gly scaffold have utilized this assay to determine their functional activity at µ- and δ-opioid receptors. researchgate.net This suggests that the [35S]GTPγS binding assay is a standard and relevant method for characterizing the G-protein activation profile of this class of peptidomimetics. The µ-agonist activity of this compound observed in the GPI assay is expected to correlate with its ability to stimulate [35S]GTPγS binding in cell membranes expressing the µ-opioid receptor.

Adenylate Cyclase Inhibition Assays

Opioid receptors, particularly the µ-opioid receptor, are coupled to the Gi/o family of G-proteins. Activation of these receptors by an agonist typically leads to the inhibition of adenylate cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). nih.gov Consequently, a reduction in intracellular cAMP levels is a hallmark of µ-opioid receptor agonism.

Functional assays measuring the inhibition of adenylate cyclase are therefore crucial for characterizing the signaling profile of opioid ligands. For instance, in studies of superpotent dermorphin (B549996) tetrapeptides that also incorporate the Aba-Gly scaffold, measurements of cAMP accumulation were performed in HEK293 cells stably expressing opioid receptors to confirm the agonistic properties of the peptides. researchgate.net Although specific data on the effect of this compound on adenylate cyclase activity is not presently available, its established µ-agonist profile strongly implies that it would inhibit adenylate cyclase, leading to decreased intracellular cAMP concentrations.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation Modulation

The activation of opioid receptors can also modulate intracellular signaling cascades beyond the inhibition of adenylate cyclase, including the mitogen-activated protein kinase (MAPK) pathway. The phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a key event in this pathway and can be initiated by GPCR activation.

The modulation of ERK1/2 phosphorylation serves as another important readout for the functional activity of opioid ligands. For example, the functional characterization of dermorphin-based tetrapeptides containing the Aba-Gly scaffold involved assessing the phosphorylation of ERK1/2 in HEK293 cells expressing individual opioid receptors. researchgate.net This highlights the relevance of this assay in dissecting the downstream signaling effects of this class of compounds. Given its µ-opioid agonist nature, it is anticipated that this compound would modulate the phosphorylation of ERK1/2 in a concentration-dependent manner in cells expressing the µ-opioid receptor.

Elucidation of Signal Transduction Pathways Mediated by this compound

The signal transduction pathways mediated by this compound are characteristic of a µ-opioid receptor agonist. Upon binding to the µ-opioid receptor, the compound induces a conformational change in the receptor, leading to the activation of coupled inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular events.

The primary and most well-established pathway involves the inhibition of adenylate cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. nih.gov This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, the activated G-protein βγ subunits can directly interact with and modulate the activity of ion channels. This typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane, and the closing of voltage-gated calcium channels, which reduces calcium influx.

The compound is also expected to engage the MAPK/ERK signaling pathway, as is common for many opioid agonists. The precise kinetics and magnitude of ERK1/2 phosphorylation would further define its signaling signature.

Electrophysiological Characterization in Neuronal Systems

The functional consequences of µ-opioid receptor activation by agonists like this compound are often studied using electrophysiological techniques in neuronal systems. These methods directly measure changes in the electrical properties of neurons.

While specific electrophysiological data for this compound are not detailed in the reviewed literature, the known mechanisms of µ-opioid receptor signaling allow for predicted effects. In neuronal cells, the activation of µ-opioid receptors by an agonist is expected to produce an inhibitory effect on neuronal excitability. This is primarily achieved through the activation of GIRK channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals. For instance, studies on related opioid peptides have demonstrated such effects in various neuronal preparations. A comprehensive electrophysiological characterization of this compound would involve techniques such as patch-clamp recordings to measure its effects on membrane potential, ion channel currents, and synaptic transmission in relevant neuronal populations.

Investigation of Signaling Bias in Opioid Receptor Activation

The concept of signaling bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. elifesciences.org For opioid receptors, this is often characterized by the relative activation of the G-protein pathway versus the β-arrestin recruitment pathway. Ligands that are biased towards G-protein signaling and away from β-arrestin recruitment have been hypothesized to produce analgesia with a reduced side-effect profile. elifesciences.org

The investigation of signaling bias for this compound would require a comparative analysis of its potency and efficacy in assays measuring G-protein activation (e.g., [35S]GTPγS binding or cAMP inhibition) and β-arrestin recruitment (e.g., bioluminescence resonance energy transfer or enzyme-linked immunosorbent assays). Currently, there is no specific information in the available literature that characterizes the signaling bias of this compound. Such studies would be essential to fully understand its pharmacological profile and to evaluate its potential as a therapeutic agent with an improved safety margin compared to conventional opioids.

Structure Activity Relationship Sar Studies of H Dmt Aba Gly Nh Ch2 Bid and Analogs

Impact of the Dmt-Aba-Gly Scaffold on Opioid Receptor Binding and Selectivity

The Dmt-Aba-Gly scaffold plays a pivotal role in determining the pharmacological profile of these peptidomimetics. The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) at the N-terminus is a crucial factor for high opioid receptor affinity. nih.govu-strasbg.fr The substitution of the constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) with the Aba-Gly dipeptidomimetic (where Aba is 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one) has been shown to shift the selectivity of these ligands. nih.govacs.org

Specifically, while Dmt-Tic based compounds often exhibit a preference for the δ-opioid receptor, the introduction of the Aba-Gly scaffold tends to shift the affinity towards the µ-opioid receptor. nih.govacs.orgresearchgate.net For instance, the substitution of Tic in Dmt-Tic-Gly-NH-CH2-Ph and related analogs with the Aba-Gly moiety resulted in compounds with high µ-opioid receptor affinity and agonism. acs.orgresearchgate.net This shift is attributed to the altered conformational properties of the molecule, influencing its interaction with the receptor binding pocket. nih.gov

The Aba-Gly unit itself was initially investigated as a means to prevent the formation of diketopiperazines, a common degradation pathway for small peptides, particularly those containing Tic at the C-terminus. nih.gov However, its influence extends beyond chemical stability, profoundly affecting the receptor binding profile. When incorporated into the δ-selective Dmt-Tic pharmacophore, the Aba-Gly scaffold redirects the ligand's preference towards µ-receptors. nih.gov Conversely, when inserted into the µ-selective dermorphin (B549996) sequence, it can shift selectivity towards δ-receptors, highlighting the contextual importance of this structural motif. nih.gov

| Compound | Ki (μ) (nM) | Ki (δ) (nM) | Selectivity (δ/μ) |

| H-Dmt-Aba-Gly-NH-CH2-Ph | 0.46 | 11.0 | 23.9 |

| H-Dmt-Aba-Gly-NH-Ph | 1.48 | Not specified | Not specified |

| H-Dmt-Aba-Gly-NH-CH2-Bid | 19.9 | Not specified | Not specified |

Data sourced from multiple studies. nih.govacs.orgresearchgate.netacs.org

Role of the C-Terminal 1H-Benzimidazole-2-yl (Bid) Moiety and Linker Variation

The C-terminal portion of the molecule, comprising the 1H-Benzimidazole-2-yl (Bid) group and the linker connecting it to the core scaffold, is a critical determinant of both affinity and intrinsic activity. The presence of a third aromatic center, such as the Bid moiety, is often required to convert a δ-antagonist into a δ-agonist. acs.org

The length and nature of the linker between the Dmt-Tic or Dmt-Aba-Gly pharmacophore and the C-terminal aromatic group are crucial. acs.org Studies on Dmt-Tic analogs have demonstrated that varying the spacer length can dramatically alter the pharmacological profile, leading to potent δ-agonists, mixed δ-antagonist/µ-agonists, or potent δ-antagonists. acs.org For example, H-Dmt-Tic-NH-CH2-Bid was found to be a highly potent δ-agonist, whereas introducing a glycine (B1666218) spacer to create H-Dmt-Tic-Gly-NH-CH2-Bid resulted in a potent δ-antagonist. acs.org

Stereochemical Influences on the Pharmacological Profile

Stereochemistry within the Dmt-Aba-Gly scaffold and its analogs is a critical factor that profoundly influences their pharmacological properties. The chirality of the amino acid residues can dictate both receptor affinity and functional activity.

In related Dmt-Tic analogs, a change in the chirality of Dmt at the alpha-carbon has been shown to reduce δ-receptor binding parameters. acs.orgnih.gov Similarly, within the Dmt-Aba-Gly framework, the stereochemistry of the Aba moiety is crucial. Studies on analogs where the Phe3 residue of dermorphin was replaced with stereoisomeric 4- or 5-methyl-substituted Aba scaffolds revealed significant effects of the Aba configuration on µ-opioid receptor binding affinity. vub.beresearchgate.net For instance, H-Dmt-d-Ala-erythro-(4S,5S)-5-Me-Aba-Gly-NH2 and H-Dmt-threo-(4R,5S)-5-Me-Aba-Gly-NH2 both exhibited subnanomolar affinity for the µ-opioid receptor despite having opposite absolute configurations at position 4 of the Aba ring. vub.beresearchgate.net However, in the 4-methyl substituted analogs, the (4R)-Me derivative was significantly more potent than the (4S) counterpart. vub.beresearchgate.net These findings underscore the subtle yet powerful influence of stereochemistry on ligand-receptor interactions. nih.govu-strasbg.fr

Effects of N-Terminal Modifications, Including Methylation, in Related Pharmacophores

Modifications at the N-terminus of the Dmt-Aba-Gly scaffold and related pharmacophores, particularly methylation, have been shown to be a key strategy for modulating opioid receptor activity and selectivity. N-terminal alkylation can significantly alter the pharmacological profile of these ligands. google.comacs.org

In the well-studied Dmt-Tic series, N-methylation has been instrumental in developing potent δ-opioid ligands. acs.orgnih.gov For example, N-alkylation of H-Dmt-Tic-OH and H-Dmt-Tic-Ala-OH with methyl groups produced potent δ-opioid ligands with high δ receptor binding and enhanced δ antagonism. acs.orgnih.gov Specifically, N,N-dimethylation of Dmt-Tic amides has been shown to convert δ-agonists into potent δ-antagonists. nih.gov This suggests that the primary amine of Dmt is involved in an extensive hydrogen bonding network that is disrupted by N,N-dimethylation. u-strasbg.fr These findings highlight that N-terminal modifications are a critical tool for fine-tuning the pharmacological properties of these opioid peptidomimetics. nih.gov

| Compound | δ Antagonism (pA2) |

| H-Dmt-Tic-OH | 8.2 |

| N-Me-Dmt-Tic-OH | 8.5 |

| N,N-Me2-Dmt-Tic-OH | 9.4 |

| N,N-Me2-Dmt-Tic-Ala-OH | 9.6 |

| N,N-Me2-Dmt-Tic-NH2 | Potent δ antagonism |

Substituent Effects on Aromatic Centers and Interposing Linkers

The nature of substituents on the aromatic rings and the linkers connecting different parts of the molecule significantly impacts the ligand's interaction with opioid receptors. These effects can be electronic or steric in nature. lasalle.edulibretexts.org

In the Dmt-Aba-Gly scaffold, the C-terminal benzyl (B1604629) group in analogs like H-Dmt-Aba-Gly-NH-CH2-Ph is important for bioactivity at the µ-opioid receptor. nih.gov Its removal leads to a decrease in affinity, which is attributed to the loss of a favorable cation-pi interaction with the receptor and the loss of stabilizing intramolecular pi-pi stacking. nih.gov

Conformational Constraints and Their Contribution to Receptor Interaction

Conformational constraints imposed by specific structural elements within the this compound molecule and its analogs are fundamental to their receptor binding affinity and selectivity. The use of conformationally restricted amino acids is a well-established strategy in the design of potent and selective opioid ligands. nih.govu-strasbg.fr

The Aba scaffold, being a constrained dipeptidomimetic, plays a significant role in orienting the pharmacophoric groups for optimal receptor interaction. nih.gov Molecular modeling and docking studies have been employed to rationalize the observed structure-activity relationships. nih.govu-strasbg.fr These studies suggest that the conformationally restricted nature of Aba, as a replacement for the more flexible Phe-Gly or Tic-Gly dipeptide sequence, leads to a shift in affinity from δ to µ receptors in the Dmt-Tic series. nih.gov

Compound Names Mentioned in this Article

| Abbreviation/Code | Full Chemical Name |

| This compound | H-2',6'-Dimethyl-L-tyrosyl-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one-Gly-NH-CH2-1H-benzimidazole-2-yl |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Aba | 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Bid | 1H-Benzimidazole-2-yl |

| H-Dmt-Tic-OH | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| H-Dmt-Tic-Ala-OH | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-Ala-OH |

| N-Me-Dmt-Tic-OH | N-Methyl-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| N,N-Me2-Dmt-Tic-OH | N,N-Dimethyl-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| N,N-Me2-Dmt-Tic-Ala-OH | N,N-Dimethyl-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-Ala-OH |

| H-Dmt-Aba-Gly-NH-CH2-Ph | H-2',6'-Dimethyl-L-tyrosyl-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one-Gly-NH-CH2-Ph |

| H-Dmt-Aba-Gly-NH-Ph | H-2',6'-Dimethyl-L-tyrosyl-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one-Gly-NH-Ph |

| H-Dmt-Tic-Gly-NH-CH2-Ph | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-Gly-NH-CH2-Ph |

| H-Dmt-Tic-NH-CH2-Bid | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-NH-CH2-1H-benzimidazole-2-yl |

| H-Dmt-Tic-Gly-NH-CH2-Bid | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-Gly-NH-CH2-1H-benzimidazole-2-yl |

| H-Dmt-d-Ala-erythro-(4S,5S)-5-Me-Aba-Gly-NH2 | H-2',6'-Dimethyl-L-tyrosyl-D-Ala-erythro-(4S,5S)-5-methyl-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one-Gly-NH2 |

| H-Dmt-threo-(4R,5S)-5-Me-Aba-Gly-NH2 | H-2',6'-Dimethyl-L-tyrosyl-threo-(4R,5S)-5-methyl-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one-Gly-NH2 |

| H-Dmt-d-Ala-(4R)-Me-Aba-Gly-NH2 | H-2',6'-Dimethyl-L-tyrosyl-D-Ala-(4R)-methyl-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one-Gly-NH2 |

| N,N-Me2-Dmt-Tic-NH2 | N,N-Dimethyl-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-NH2 |

| Aba-Lys | 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one-Lys |

| Aba-Asp | 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one-Asp |

Computational Chemistry and Molecular Modeling Applications for H Dmt Aba Gly Nh Ch2 Bid

Ligand-Receptor Docking Studies at Opioid Receptors

Molecular docking studies have been instrumental in elucidating the binding modes of H-Dmt-Aba-Gly-NH-CH2-Bid and its analogs at opioid receptors. researchgate.netresearchgate.net These studies have helped to rationalize the observed structure-activity relationships. For instance, substituting the Tic residue in Dmt-Tic based ligands with the Aba-Gly scaffold coupled to a -Bid (1H-benzimidazole-2-yl) group, as in this compound, has been shown to shift the affinity and selectivity towards the µ-opioid receptor (MOR). researchgate.net

Docking models for Dmt-Aba analogues have been constructed to understand these shifts in receptor preference. researchgate.net Automated docking simulations, often using homology models of the µ-opioid and δ-opioid receptors, have successfully predicted the binding modes of these ligands. nih.gov These computational models highlight a common binding mode for active compounds, which aids in explaining their structure-activity data. researchgate.net The insights gained from these docking studies are valuable for the design of new opioid agonists with improved therapeutic profiles. researchgate.net

Table 1: Opioid Receptor Binding Affinities for this compound and Related Analogs

| Compound | Ki (µ) (nM) | Ki (δ) (nM) | Selectivity (Kiδ/Kiµ) |

|---|---|---|---|

| H-Dmt-Aba-Gly-NH-CH2-Ph (1) | 0.46 | 8.5 | 18.4 |

| H-Dmt-Aba-Gly-NH-Ph (2) | 1.48 | 35.4 | 23.9 |

| This compound (3) | 19.9 | 376 | 18.9 |

Data sourced from literature reports. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling is a key computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For the Dmt-Aba-Gly scaffold, pharmacophore models can be developed based on the structures of known active ligands like this compound. These models can then be used for virtual screening of large chemical databases to identify novel analogs with potentially similar or improved opioid receptor activity.

The Dmt-Tic pharmacophore has been a foundational element in the design of many opioid ligands. nih.gov The substitution of the Tic moiety with the Aba-Gly scaffold demonstrates how modifications to the core pharmacophore can dramatically alter receptor selectivity, shifting it from δ-opioid receptors (DOR) to µ-opioid receptors (MOR). nih.gov This highlights the utility of pharmacophore-based approaches in rationally designing ligands with specific receptor profiles. The development of a universal µ-agonist template through such modeling efforts could further enhance the understanding of complex structure-activity relationships among diverse opioid ligands. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Dmt-Aba Scaffolds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity. For Dmt-Aba scaffolds, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied. science.gov These methods can generate predictive models that help in understanding how different structural modifications influence the binding affinity and functional activity at opioid receptors.

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided context, the principles of QSAR are highly applicable. By analyzing a series of Dmt-Aba analogs, QSAR models could identify key steric and electronic features that govern their interaction with opioid receptors. Such models are valuable for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process. science.gov

Molecular Dynamics Simulations to Explore Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. For the this compound-opioid receptor complex, MD simulations can reveal crucial information about the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the key intermolecular interactions that stabilize the complex.

These simulations can complement docking studies by refining the predicted binding modes and providing insights into the dynamic nature of the ligand-receptor recognition process. Understanding the flexibility and conformational landscape of the Dmt-Aba-Gly peptidomimetic within the receptor's binding pocket is essential for a comprehensive understanding of its mechanism of action and for the rational design of next-generation analogs.

Conformational Analysis of Dmt-Aba-Gly Peptidomimetics

Conformational analysis is a critical aspect of understanding the structure-activity relationships of flexible molecules like peptidomimetics. researchgate.net The Aba-Gly scaffold is specifically designed to introduce conformational constraints and prevent undesirable side reactions like dioxopiperazine formation that can occur in small peptides. nih.gov

Computational methods are employed to explore the preferred conformations of Dmt-Aba-Gly peptidomimetics in solution and, more importantly, in the context of the receptor binding site. nih.gov These analyses have shown that the conformational state of the peptide molecule, influenced by scaffolds like Aba-Gly, can lead to significant shifts in affinity and selectivity between µ and δ opioid receptors. researchgate.net For instance, the introduction of the Aba-Gly scaffold into peptides containing the Dmt-Tic pharmacophore induces selectivity for µ-receptors, a shift that is rationalized through conformational effects. nih.gov

Advanced Research Avenues and Methodological Considerations

Development of Next-Generation H-Dmt-Aba-Gly-Based Ligands

The H-Dmt-Aba-Gly scaffold has been identified as a promising template for a new class of µ-opioid receptor agonists. acs.orgacs.orgnih.gov Initial research has shown that substituting the Tic (tetrahydroisoquinoline) residue in established δ-opioid selective ligands with the Aba-Gly scaffold can shift affinity and selectivity towards µ-opioid receptors. acs.orgnih.gov This finding opens up a systematic pathway for developing next-generation ligands with tailored properties.

Future research efforts are focused on several key modifications:

C-Terminal Group Alterations: The initial compound features a C-terminal 1H-benzimidazole-2-yl (Bid) group. Research on related scaffolds demonstrates that varying this C-terminal aromatic nucleus is a critical determinant of receptor affinity and functional activity. acs.org For instance, replacing the Bid group with phenyl (-Ph) or benzyl (B1604629) (-CH2-Ph) moieties in related Dmt-Tic compounds drastically alters the pharmacological profile, converting antagonists into potent agonists or creating ligands with mixed efficacy. acs.org Systematic exploration of diverse aromatic and heteroaromatic groups at this position on the H-Dmt-Aba-Gly scaffold is a primary avenue for development.

Scaffold Derivatization: Modifications to the core Aba-Gly structure, such as N-methylation or the introduction of constrained amino acids, could further refine receptor interaction. Studies on dermorphin (B549996) tetrapeptides have shown that incorporating methyl-substituted Aba scaffolds can have significant effects on µ-opioid receptor affinity and selectivity. researchgate.net

Dimerization and Multimerization: Creating bivalent or multivalent ligands by linking two or more H-Dmt-Aba-Gly units is another promising strategy. Dimerization of a related µ-selective Dmt-Aba-Gly peptidomimetic has been shown to preserve its µ-selective binding character, offering a pathway to ligands with potentially novel pharmacological properties. researchgate.net

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |

|---|---|---|---|

| H-Dmt-Aba-Gly-NH-CH2-Ph | 0.46 | 4.4 | acs.orgacs.org |

| H-Dmt-Aba-Gly-NH-Ph | 1.48 | 10.1 | acs.orgacs.org |

| H-Dmt-Aba-Gly-NH-CH2-Bid | 19.9 | 13.8 | acs.orgacs.org |

Exploration of Allosteric Modulation at Opioid Receptors by Analogs

Allosteric modulation represents a sophisticated approach to refining opioid receptor activity, offering the potential for improved safety profiles compared to traditional orthosteric ligands. nih.gov Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, subtly altering the receptor's response to orthosteric agonists or antagonists. nih.gov They can be positive (PAMs), negative (NAMs), or neutral (SAMs). nih.gov

While there is no direct evidence of allosteric activity by this compound itself, the development of its analogs as potential allosteric modulators is a compelling research direction. The goal would be to design compounds that don't activate the opioid receptor on their own but rather enhance (as a PAM) the analgesic effects of endogenous opioid peptides, which could limit side effects. nih.govmdpi.com The discovery of peptide and peptidomimetic allosteric modulators for G-protein coupled receptors (GPCRs) suggests that this is a feasible strategy. google.comnih.gov Recently, a peptide-based NAM specific for the κ-opioid receptor was identified, underscoring the potential for such discoveries. acs.org Future research could involve screening libraries of H-Dmt-Aba-Gly analogs in assays designed to detect allosteric activity, such as measuring their effect on the binding affinity or signaling efficacy of a known orthosteric agonist.

Integration of Multi-Omics Data in Ligand Design and Evaluation

Modern drug discovery is increasingly leveraging multi-omics approaches to gain a holistic understanding of a compound's biological effects. arxiv.orgnih.gov The evaluation of H-Dmt-Aba-Gly-based ligands could be significantly enhanced by integrating data from genomics, transcriptomics, proteomics, and metabolomics.

This systems biology approach can:

Identify Novel Targets: Multi-omic analysis of neuronal cells or tissues treated with H-Dmt-Aba-Gly analogs can reveal the broader signaling networks and pathways that are modulated, potentially uncovering new therapeutic targets or off-target effects. nih.govmedrxiv.org

Elucidate Mechanisms of Action: By observing changes in gene expression, protein levels, and metabolite concentrations, researchers can build a comprehensive picture of the cellular response to ligand binding. This goes beyond simple receptor activation and can provide insights into downstream signaling cascades, receptor desensitization, and potential for tolerance development. nih.govnih.gov

Guide Lead Optimization: Integrating multi-omics data with artificial intelligence and machine learning (AI/ML) can help predict the biological activities of virtual compounds. arxiv.orgresearchgate.net This allows for the in silico design of next-generation ligands with optimized efficacy and reduced potential for undesirable pathway modulation before undertaking costly synthesis.

Innovations in Peptidomimetic Synthesis for Complex H-Dmt-Aba-Gly Scaffolds

The synthesis of this compound was originally achieved using solution-phase peptide methods. acs.orgnih.gov While effective, advancing this chemical class will require leveraging modern innovations in peptide and peptidomimetic synthesis to create more complex and diverse molecular architectures. openaccessjournals.comrroij.comcreative-peptides.comopenaccessjournals.com

Key synthetic innovations applicable to this scaffold include:

Advanced Solid-Phase Peptide Synthesis (SPPS): Modern SPPS techniques, including microwave-assisted synthesis, allow for the rapid and efficient production of peptide libraries, facilitating extensive structure-activity relationship (SAR) studies. openaccessjournals.comopenaccessjournals.com

Novel Coupling Chemistries: The development of more efficient and selective coupling reagents can improve yields and purity, especially when incorporating non-natural or sterically hindered amino acids into the H-Dmt-Aba-Gly sequence. openaccessjournals.comnih.gov

Photocatalytic Methods: Emerging techniques like metal-free photoredox catalysis offer new ways to form peptide bonds and construct non-natural portions of a peptidomimetic sequence, opening the door to novel chemical structures that are difficult to access through traditional methods. nih.gov

Flow Chemistry: The use of continuous flow reactors for peptide synthesis can enhance precision, improve reproducibility, and allow for safer and more scalable production of lead compounds. creative-peptides.com

These advanced synthetic strategies are crucial for building libraries of complex H-Dmt-Aba-Gly analogs, including those with cyclic constraints, unnatural backbones, or diverse C-terminal modifications, which are necessary for fully exploring the therapeutic potential of this scaffold.

Application of Advanced In Vitro Assays for Deeper Mechanistic Understanding of this compound

Initial characterization of this compound and its analogs relied on classical in vitro assays such as radioligand binding for receptor affinity and guinea pig ileum (GPI) or mouse vas deferens (MVD) tissue assays for functional agonism/antagonism. acs.orgacs.orgresearchgate.net To gain a more profound mechanistic understanding, particularly regarding functional selectivity and biased agonism, the application of more advanced in vitro assays is essential.

| Assay Type | Principle | Information Gained | Reference |

|---|---|---|---|

| BRET (Bioluminescence Resonance Energy Transfer) | Measures proximity between a receptor and intracellular signaling partners (e.g., G-proteins, β-arrestins). | Quantifies ligand bias towards G-protein vs. β-arrestin pathways. | frontiersin.orgnih.gov |

| DMR (Dynamic Mass Redistribution) | Label-free optical biosensor that measures the integrated cellular response to receptor activation. | Provides a holistic view of cellular signaling, capturing G-protein and other downstream events. | nih.govplos.org |

| Calcium Mobilization Assays | Measures intracellular calcium flux, often using cells with engineered chimeric G-proteins. | Assesses G-protein coupling and activation. | frontiersin.orgnih.gov |

| [35S]GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation. | Directly quantifies G-protein activation by an agonist. | researchgate.net |

These sophisticated assays allow researchers to dissect the specific signaling pathways activated by a given ligand. For instance, a BRET assay can determine if an H-Dmt-Aba-Gly analog preferentially activates the G-protein pathway (associated with analgesia) over the β-arrestin pathway (linked to side effects like respiratory depression and tolerance). nih.govfrontiersin.org This concept of "biased agonism" is a central theme in modern opioid research, aiming to develop safer analgesics. mdpi.comnih.gov By employing a suite of these advanced assays, a detailed "signaling fingerprint" can be generated for each new analog, enabling a more rational design of ligands with superior therapeutic properties.

Q & A

Q. What are the critical parameters for synthesizing H-Dmt-Aba-Gly-NH-CH2-Bid with high purity?

Methodological Answer:

- Reaction Conditions : Monitor temperature (e.g., 0–4°C for coupling steps), solvent polarity (e.g., DMF for solubility), and reaction time (optimized via TLC/HPLC monitoring) .

- Purification : Use reverse-phase HPLC with gradients tailored to the compound’s hydrophobicity. Include mass spectrometry (MS) and NMR for purity validation .

- Documentation : Record reagent sources, molar ratios, and purification yields to ensure reproducibility .

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Analytical Validation |

|---|---|---|

| Temperature | 0–4°C | TLC/RP-HPLC |

| Solvent | Anhydrous DMF | Karl Fischer titration |

| Purification | C18 column, 10–90% ACN gradient | MS (m/z 600–800) |

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

Q. How should researchers design initial bioactivity assays for this compound?

Methodological Answer:

- Hypothesis-Driven Design : Define targets (e.g., opioid receptors) based on structural analogs (e.g., Dmt-containing peptides) .

- Controls : Include positive controls (e.g., DAMGO for μ-opioid receptor assays) and negative controls (scrambled peptide sequences) .

- Dose-Response : Test concentrations spanning 3 log units (e.g., 1 nM–10 μM) to establish EC/IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Data Audit : Compare assay conditions (e.g., cell lines, receptor subtypes, buffer pH) across studies. For example, discrepancies in IC may arise from differences in CHO vs. HEK293 cell models .

- Meta-Analysis : Use tools like RevMan to pool data from ≥3 independent studies, applying heterogeneity tests (I statistic) .

- Experimental Replication : Repeat conflicting assays under standardized conditions (e.g., uniform cell passage number, ligand incubation time) .

Q. What strategies optimize the stability of this compound in physiological buffers?

Methodological Answer:

Q. Table 2: Stability Optimization Workflow

| Step | Method | Outcome Metric |

|---|---|---|

| Degradation Analysis | HPLC-MS at t=0, 24, 48h | % Parent compound remaining |

| Formulation Screening | Dynamic light scattering (DLS) | Particle size <200 nm |

| In Vivo Validation | Plasma half-life (t) in rodent models | t ≥30 min |

Q. How can computational modeling enhance understanding of this compound’s receptor interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target receptors (e.g., μ-opioid receptor PDB: 4DKL). Prioritize binding poses with ΔG ≤ -8 kcal/mol .

- MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability; analyze RMSD and hydrogen-bond persistence .

- Validation : Cross-reference computational predictions with mutagenesis data (e.g., K changes in Dmt-binding pocket mutants) .

Q. What are best practices for integrating this compound into multi-site studies?

Methodological Answer:

- Protocol Harmonization : Standardize synthesis (e.g., centralized batch preparation), assay protocols, and data reporting formats across sites .

- Quality Control : Implement inter-lab validation via blinded sample exchanges (e.g., 10% of samples rerun at a central lab) .

- Ethics Compliance : Ensure all sites obtain IRB approval and document adverse events uniformly .

Q. How should researchers address gaps in the mechanistic understanding of this compound?

Methodological Answer:

- Hypothesis Generation : Use transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) to identify downstream signaling pathways .

- Knockout Models : Test activity in CRISPR-edited cell lines (e.g., β-arrestin-2 KO) to isolate signaling mechanisms .

- Data Triangulation : Combine in vitro, in silico, and in vivo data to build a consensus model .

Literature Review & Reproducibility

Q. What systematic approaches ensure comprehensive literature reviews for this compound?

Methodological Answer:

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords: “this compound,” “opioid peptide analogs,” “conformational stability” .

- Inclusion Criteria : Prioritize studies with full experimental details (e.g., synthesis protocols, assay conditions) .

- Citation Management : Use Zotero or EndNote to track references and avoid redundancy .

Q. How can researchers ensure reproducibility when publishing studies on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.